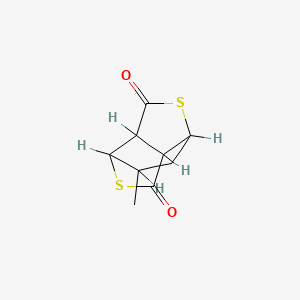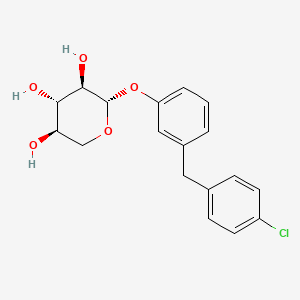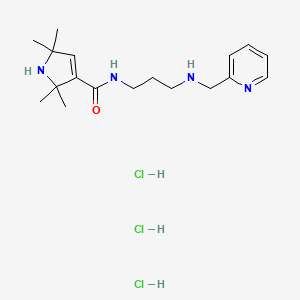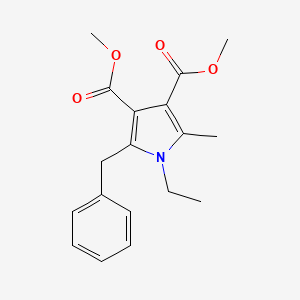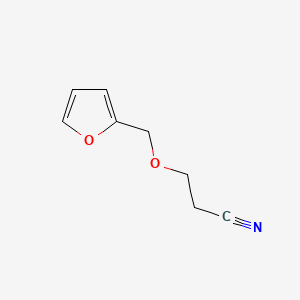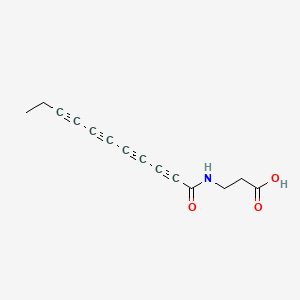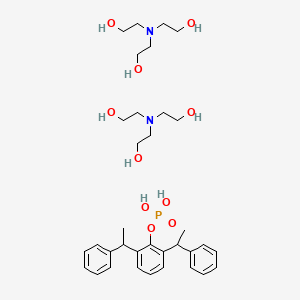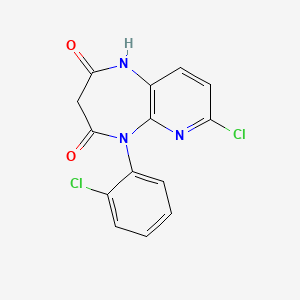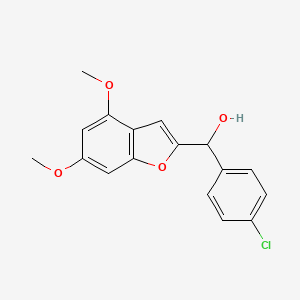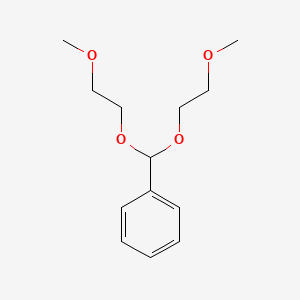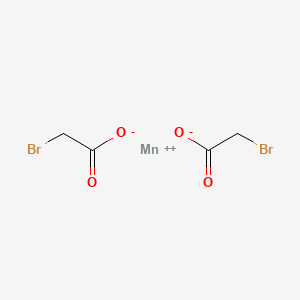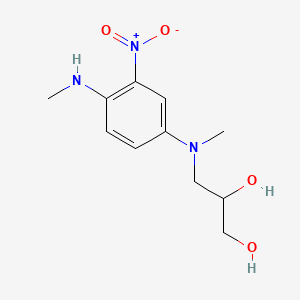
Disodium 1-sulphonatocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1-sulphonatocyclohexanecarboxylate is a chemical compound with the molecular formula C7H10Na2O5S and a molecular weight of 252.19584 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a sulfonate and a carboxylate group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-sulphonatocyclohexanecarboxylate typically involves the sulfonation of cyclohexanecarboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as sulfonating agents.
Neutralization: Adding sodium hydroxide to neutralize the sulfonic acid group, forming the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Ensuring the purity of cyclohexanecarboxylic acid and sulfonating agents.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using crystallization or filtration techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1-sulphonatocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfinate or thiol derivatives.
Substitution Products: Compounds with new functional groups replacing the sulfonate group.
Aplicaciones Científicas De Investigación
Disodium 1-sulphonatocyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of disodium 1-sulphonatocyclohexanecarboxylate involves its interaction with molecular targets through its sulfonate and carboxylate groups. These interactions can affect various biochemical pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Membrane Transport: The compound may influence membrane transport processes by altering the properties of cell membranes.
Comparación Con Compuestos Similares
Disodium 1-sulphonatocyclohexanecarboxylate can be compared with other similar compounds, such as:
Disodium 1-sulphonatocyclohexaneacetate: Similar structure but with an acetate group instead of a carboxylate group.
Disodium 1-sulphonatocyclohexanepropionate: Contains a propionate group instead of a carboxylate group.
Disodium 1-sulphonatocyclohexanebutyrate: Features a butyrate group in place of the carboxylate group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
35116-30-4 |
|---|---|
Fórmula molecular |
C7H10Na2O5S |
Peso molecular |
252.20 g/mol |
Nombre IUPAC |
disodium;1-sulfonatocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O5S.2Na/c8-6(9)7(13(10,11)12)4-2-1-3-5-7;;/h1-5H2,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
OSJHHINMNUYJSK-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



